4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole
Overview
Description
4-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H13N5S and its molecular weight is 271.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.08916661 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
A series of 1,2,4-triazole linked to pyrazole derivatives has been synthesized, demonstrating significant antimicrobial and anticancer activities. These compounds were assessed for their inhibitory potential against various bacterial microorganisms and cancer cell lines. Notably, compounds demonstrated excellent antibacterial activity against S. aureus, P. aeruginosa, and S. epidermidis, with some exhibiting potent cytotoxicity against MCF-7 and P388 cancer cell lines. This highlights the potential of 1,2,4-triazole derivatives in developing new treatments for bacterial infections and cancer (Mallisetty et al., 2022).
Structural and Synthetic Flexibility
Research into the synthesis and properties of pyrazole and 1,2,4-triazole derivatives underscores their strategic role in modern medicine and pharmacy. The ability to chemically modify these compounds and their significant pharmacological potential make them attractive for creating new substances with specific activities. Their structural versatility increases the likelihood of interaction with various biological targets, making them scientifically attractive for further exploration (Fedotov et al., 2022).
Molecular Docking and Drug Design
Triazole-based azo molecules have been synthesized and characterized, with studies including molecular docking to investigate their antibacterial properties. This research illustrates the utility of these compounds in drug discovery, particularly their role as potential antibacterial agents. Such studies are crucial in the development of new medications, highlighting the importance of 1,2,4-triazole derivatives in pharmacological research (Gökalp et al., 2020).
Antioxidant and Analgesic Activities
The synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole moiety and their evaluation for analgesic and antioxidant activities demonstrate the potential therapeutic applications of these compounds. Their significant activities in these areas suggest that 1,2,4-triazole derivatives can be effective in treating conditions requiring analgesic and antioxidant properties (Karrouchi et al., 2016).
Properties
IUPAC Name |
4-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-9-13(10(2)17-16-9)19-12-6-4-3-5-11(12)18-7-14-15-8-18/h3-8H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFOSJOSHUVVSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=CC=C2N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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